Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- is a specialized organic compound with the molecular formula C12H12I2N2O2. This compound is characterized by the presence of two iodoethyl groups attached to a phthaloyl hydrazine core. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- typically involves the reaction of phthalic anhydride with hydrazine to form phthaloyl hydrazine. This intermediate is then reacted with 2-iodoethyl iodide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form cyclic compounds, which are useful in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include substituted hydrazine derivatives, cyclic compounds, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic compounds and substituted hydrazine derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- involves its interaction with various molecular targets, such as enzymes and receptors. The iodoethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and designing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Hydrazine, 1,1-bis(2-chloroethyl)-2-phthaloyl-: Similar structure but with chloroethyl groups instead of iodoethyl groups.
Hydrazine, 1,1-bis(2-bromoethyl)-2-phthaloyl-: Similar structure but with bromoethyl groups.
Hydrazine, 1,1-bis(2-fluoroethyl)-2-phthaloyl-: Similar structure but with fluoroethyl groups.
Uniqueness
The presence of iodoethyl groups in Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- makes it unique compared to its chloro, bromo, and fluoro counterparts. The iodine atoms confer distinct reactivity and steric properties, which can influence the compound’s behavior in chemical reactions and its interaction with biological targets .
Properties
CAS No. |
78265-94-8 |
---|---|
Molecular Formula |
C12H12I2N2O2 |
Molecular Weight |
470.04 g/mol |
IUPAC Name |
2-[bis(2-iodoethyl)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12I2N2O2/c13-5-7-15(8-6-14)16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4H,5-8H2 |
InChI Key |
RRGLHSUPRGTXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CCI)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.